molecular formula C8H7Cl2NO2 B1591166 Ethyl 5,6-Dichloronicotinate CAS No. 401566-69-6

Ethyl 5,6-Dichloronicotinate

Cat. No. B1591166
M. Wt: 220.05 g/mol
InChI Key: WGQSPCCCBKQNEV-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 5,6-dichloronicotinic acid (5.0 g, 26.0 mmol) in dry ethanol (300 mL) and chlorotrimethylsilane (33 mL, 10 eq.) is stirred at rt for 16 h. The solvent is evaporated, the residue dissolved in diethyl ether (200 mL) and washed with a solution of sat. aq. Na2CO3 (75 mL) and brine (50 mL). The org. phase is dried over Na2SO4, filtered and evaporated to give 5,6-dichloronicotinic acid ethyl ester (5.8 g) as a solid; LC-MS: tR=0.96 min, [M+1]+=219.93.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].Cl[Si](C)(C)C.[CH2:17](O)[CH3:18]>>[CH2:17]([O:8][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([Cl:1])[C:3]([Cl:11])=[N:4][CH:5]=1)[CH3:18]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
33 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in diethyl ether (200 mL)
WASH
Type
WASH
Details
washed with a solution of sat. aq. Na2CO3 (75 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
phase is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CN=C(C(=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.